molecular formula C5H5BrN2S B13918073 2-Amino-3-bromopyridine-4-thiol

2-Amino-3-bromopyridine-4-thiol

Cat. No.: B13918073
M. Wt: 205.08 g/mol
InChI Key: XSNYSLAAAALNDZ-UHFFFAOYSA-N
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Description

2-Amino-3-bromopyridine-4-thiol is an organic compound with the molecular formula C5H5BrN2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromopyridine-4-thiol typically involves the bromination of 2-aminopyridine followed by thiolation. One common method starts with 2-aminopyridine, which is dissolved in an organic solvent and cooled to below 0°C. Liquid bromine is added dropwise, followed by acetic acid, and the mixture is allowed to react at a slightly elevated temperature . The resulting 2-amino-3-bromopyridine is then subjected to thiolation using thiolating agents under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and thiolation processes. These methods are designed to be cost-effective and environmentally friendly, utilizing common reagents and mild reaction conditions to ensure high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromopyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-3-bromopyridine-4-thiol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the thiol group can participate in redox reactions. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromopyridine-4-thiol is unique due to the presence of both amino and thiol groups, which provide versatility in chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H5BrN2S

Molecular Weight

205.08 g/mol

IUPAC Name

2-amino-3-bromo-1H-pyridine-4-thione

InChI

InChI=1S/C5H5BrN2S/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9)

InChI Key

XSNYSLAAAALNDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=S)Br)N

Origin of Product

United States

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